molecular formula C15H22BrN3O3 B1372219 tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate CAS No. 1142192-53-7

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

Cat. No.: B1372219
CAS No.: 1142192-53-7
M. Wt: 372.26 g/mol
InChI Key: RYFGKNDREXLTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C15H22BrN3O3 and its molecular weight is 372.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry :

    • tert-Butyl carbamates, including similar compounds, are used in organic syntheses, such as the preparation of hexahydroindolinones via Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).
    • They also play a role in lithiation reactions, where they exhibit selectivity in site-specific reactions (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
  • Process Development in Pharmaceutical Chemistry :

    • Compounds like tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate are used in the process development and pilot-plant synthesis of pharmaceutical intermediates. For instance, a scalable synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate was described (Li et al., 2012).
  • Synthesis of Biologically Active Compounds :

    • Similar compounds are used in the synthesis of biologically active molecules, such as antimicrobial agents. For example, tert-butyl carbazate was utilized to synthesize oxadiazoles and triazoles with antimicrobial properties (Ghoneim & Mohamed, 2013).
  • Catalytic Applications in Organic Synthesis :

    • Related tert-butyl compounds are involved in catalytic processes, such as asymmetric oxidations, which are critical in the synthesis of sulfinamides, sulfoxides, and sulfinimines (Cogan et al., 1998).
  • Advanced Material Synthesis :

    • These compounds are also relevant in the synthesis of advanced materials, such as functionalized aminocyclopropanes, which are important in various chemical industries (Wiedemann, Marek, & Meijere, 2002).
  • NMR Spectroscopy and Structural Analysis :

    • Structural analysis and characterization of similar tert-butyl carbamates are performed using advanced techniques like 2D heteronuclear NMR experiments (Aouine et al., 2016).

Properties

IUPAC Name

tert-butyl N-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3/c1-14(2,3)12(20)19-10-7-9(8-17-11(10)16)18-13(21)22-15(4,5)6/h7-8H,1-6H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFGKNDREXLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113462
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-53-7
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.